molecular formula C22H25N3O2 B6467686 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine CAS No. 2640951-64-8

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B6467686
CAS No.: 2640951-64-8
M. Wt: 363.5 g/mol
InChI Key: IGOVDSWKIZIJOV-UHFFFAOYSA-N
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Description

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a 3,5-dimethoxyphenylmethyl group and a 1,8-naphthyridine moiety

Properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-26-19-12-16(13-20(14-19)27-2)15-25-10-7-17(8-11-25)21-6-5-18-4-3-9-23-22(18)24-21/h3-6,9,12-14,17H,7-8,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOVDSWKIZIJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic synthesisThe final step involves the coupling of this intermediate with 1,8-naphthyridine under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the naphthyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethoxyphenyl)-2-(piperidin-4-yl)ethanone
  • 2-(3,5-Dimethoxyphenyl)-1,8-naphthyridine
  • 4-(3,5-Dimethoxyphenyl)piperidine

Uniqueness

What sets 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine apart from similar compounds is its unique combination of the piperidine ring, the 3,5-dimethoxyphenylmethyl group, and the 1,8-naphthyridine moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

Biological Activity

The compound 2-{1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl}-1,8-naphthyridine is a member of the naphthyridine family, known for its diverse biological activities, including antibacterial, anticancer, and central nervous system effects. This article reviews its biological activity based on recent research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H25N3O2
  • Molecular Weight : 351.45 g/mol

Biological Activity Overview

Research has indicated that naphthyridine derivatives exhibit significant biological activities. The specific compound under investigation has shown promise in various areas:

1. Antibacterial Activity

Recent studies have demonstrated that naphthyridine derivatives can enhance antibiotic activity against multi-resistant bacterial strains. For instance, a study highlighted the effectiveness of 1,8-naphthyridine derivatives in combination with traditional antibiotics, showing improved efficacy against strains such as E. coli and S. aureus .

CompoundAntibiotic UsedBacterial StrainEnhancement in Activity
1,8-Naphthyridine DerivativeNorfloxacinE. coliSignificant (p < 0.0001)
1,8-Naphthyridine DerivativeOfloxacinS. aureusSignificant (p < 0.0001)

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study focused on various naphthyridine derivatives found that they exhibited cytotoxic effects against several cancer cell lines, including breast and renal cancer cells . The mechanism of action is thought to involve the inhibition of topoisomerase I (TOP1), which is crucial for DNA replication and transcription.

Case Studies

A notable case study involved the synthesis and evaluation of various substituted naphthyridines for their biological activity. The results indicated that modifications in the piperidine ring significantly impacted both antibacterial and anticancer activities .

Research Findings

Research has consistently shown that the biological activity of naphthyridine derivatives is influenced by their chemical structure:

  • Substituents : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring enhances antibacterial properties.
  • Piperidine Ring Modifications : Variations in the piperidine moiety can lead to changes in cytotoxicity against cancer cells.

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